3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a tetrazole ring, a thiadiazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of a thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.
Coupling Reactions: The tetrazole and thiadiazole intermediates are then coupled through a series of reactions involving amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the methoxymethyl group.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form coordination complexes with metals can be exploited in the development of new materials with specific electronic or magnetic properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.
Industrial Applications: It can be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: The compound can form coordination complexes with metals, altering their electronic properties and leading to new material functionalities.
Comparison with Similar Compounds
Similar Compounds
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Known for its energetic properties and used in explosives.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: A nitrogen-rich compound with applications in energetic materials.
Uniqueness
3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is unique due to its combination of a tetrazole ring, a thiadiazole ring, and a propanamide group
Properties
Molecular Formula |
C14H15N7O2S |
---|---|
Molecular Weight |
345.38 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C14H15N7O2S/c1-23-8-13-17-18-14(24-13)16-12(22)7-4-10-2-5-11(6-3-10)21-9-15-19-20-21/h2-3,5-6,9H,4,7-8H2,1H3,(H,16,18,22) |
InChI Key |
UQJWQWRRKNOOEC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.